

Application Note: Mass Spectrometry Fragmentation Analysis of N-Propionyl-d5-glycine

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Compound of Interest

Compound Name: *N-Propionyl-d5-glycine*

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Abstract

This document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of **N-Propionyl-d5-glycine**, a deuterated isotopologue of N-propionylglycine. N-propionylglycine is a key biomarker in the diagnosis of propionic acidemia and other inborn errors of metabolism. The use of stable isotope-labeled internal standards like **N-Propionyl-d5-glycine** is crucial for accurate quantification in clinical and research settings. This application note outlines the predicted fragmentation pathway, presents quantitative data in a tabular format, and provides a comprehensive experimental protocol for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

N-acyl glycines are metabolites formed from the conjugation of glycine with various acyl-CoA molecules. Elevated levels of specific N-acyl glycines in biological fluids can be indicative of metabolic disorders. N-propionylglycine, for instance, is a diagnostic marker for propionic acidemia, a deficiency in the enzyme propionyl-CoA carboxylase. Quantitative analysis of these biomarkers is typically performed using mass spectrometry, often employing stable isotope-labeled internal standards to ensure accuracy and precision. **N-Propionyl-d5-glycine** serves as an ideal internal standard for the quantification of N-propionylglycine due to its similar

chemical and physical properties and its distinct mass shift. Understanding the fragmentation pattern of this internal standard is essential for developing robust and reliable analytical methods.

Predicted Fragmentation Pattern

The fragmentation of **N-Propionyl-d5-glycine** in tandem mass spectrometry is expected to follow characteristic pathways for N-acyl amino acids, primarily involving cleavage of the amide bond and fragmentation within the acyl and glycine moieties. The presence of five deuterium atoms on the propionyl group will result in a corresponding mass shift in the precursor ion and any fragments containing this group.

The molecular weight of **N-Propionyl-d5-glycine** is 136.16 g/mol [1]. Upon positive ionization, the protonated molecule $[M+H]^+$ with an m/z of 137.17 is expected. The primary fragmentation is anticipated to occur at the amide bond, leading to the formation of a deuterated propionyl cation and a neutral loss of glycine, or the formation of a protonated glycine and a neutral loss of deuterated propionyl isocyanate. Further fragmentation of the glycine moiety is also possible.

Quantitative Data

The table below summarizes the predicted m/z values for the precursor ion and major fragment ions of **N-Propionyl-d5-glycine** in positive ion mode mass spectrometry.

Ion	Proposed Structure	m/z (Da)	Notes
[M+H] ⁺	N-Propionyl-d5-glycine + H ⁺	137.17	Precursor Ion
b-ion	[CD ₃ CD ₂ CO] ⁺	62.08	Deuterated propionyl cation resulting from cleavage of the amide bond.
y-ion	[H ₂ NCH ₂ COOH + H] ⁺	76.04	Protonated glycine resulting from cleavage of the amide bond.
Immonium ion	[H ₂ N=CH ₂] ⁺	30.03	Immonium ion of glycine.

Experimental Protocol

This protocol provides a general framework for the analysis of **N-Propionyl-d5-glycine** using a liquid chromatography-tandem mass spectrometer (LC-MS/MS) system.

1. Sample Preparation

- Standard Preparation: Prepare a stock solution of **N-Propionyl-d5-glycine** in a suitable solvent such as methanol or water. Perform serial dilutions to create working standards and calibration curves.
- Biological Sample Preparation (e.g., Plasma or Urine):
 - To 100 µL of the biological sample, add an appropriate amount of the **N-Propionyl-d5-glycine** internal standard solution.
 - Precipitate proteins by adding 300 µL of cold acetonitrile.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase.

2. Liquid Chromatography

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 μ m particle size) is suitable for separating **N-Propionyl-d5-glycine** from matrix components.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
 - 0-1 min: 2% B
 - 1-5 min: 2-98% B
 - 5-6 min: 98% B
 - 6-6.1 min: 98-2% B
 - 6.1-8 min: 2% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40 $^{\circ}$ C.

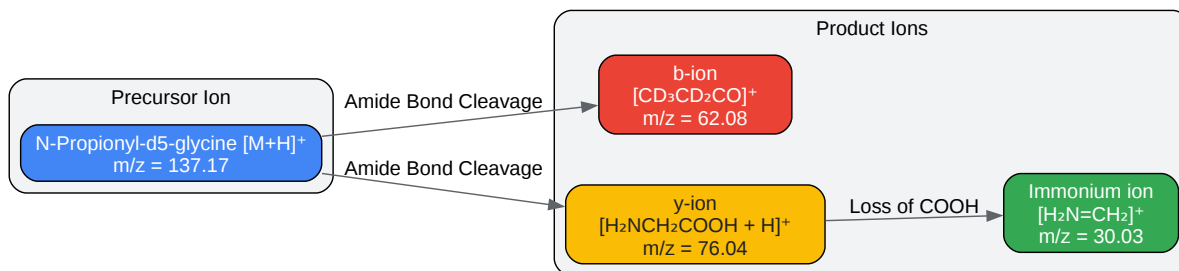
3. Mass Spectrometry

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

- Ionization Mode: Positive ESI.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150 °C
 - Desolvation Temperature: 400 °C
 - Desolvation Gas Flow: 800 L/hr
- MRM Transitions:
 - **N-Propionyl-d5-glycine**: Precursor ion m/z 137.2 → Product ion m/z 62.1 (for the deuterated propionyl fragment) and/or m/z 76.0 (for the glycine fragment).
 - Collision energy should be optimized for the specific instrument, typically in the range of 10-20 eV.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of protonated **N-Propionyl-d5-glycine**.



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Caption: Fragmentation of **N-Propionyl-d5-glycine**.

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References

- 1. N-Propionyl-d5-glycine | C₅H₉NO₃ | CID 162640949 - PubChem [pubchem.ncbi.nlm.nih.gov]
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